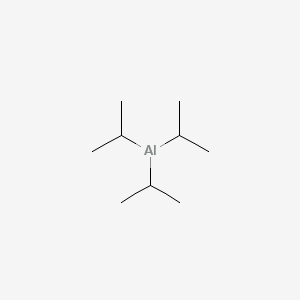

Tri(propan-2-yl)alumane

Description

Tri(propan-2-yl)alumane, commonly known as aluminum isopropoxide, is an organoaluminum compound with the IUPAC name tri(propan-2-yloxy)alumane. Its linear formula is Al[OCH(CH₃)₂]₃, and it is classified as an aluminum alkoxide. This compound is widely used in organic synthesis, particularly as a catalyst in the Oppenauer oxidation and Meerwein-Ponndorf-Verley reduction reactions .

Properties

CAS No. |

2397-67-3 |

|---|---|

Molecular Formula |

C9H21Al |

Molecular Weight |

156.24 g/mol |

IUPAC Name |

tri(propan-2-yl)alumane |

InChI |

InChI=1S/3C3H7.Al/c3*1-3-2;/h3*3H,1-2H3; |

InChI Key |

VALAJCQQJWINGW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[Al](C(C)C)C(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Identifiers and Properties (from ):

- PubChem CID : 16685055

- MDL Number : MFCD00008870

- EC No.: 209-090-8

- Beilstein/Reaxys No.: 3910275

- SMILES : CC(C)OAlOC(C)C

- InChI Key : SMZOGRDCAXLAAR-UHFFFAOYSA-N

However, aluminum isopropoxide is typically a white solid at room temperature, hygroscopic, and soluble in organic solvents like toluene and isopropanol.

Comparison with Similar Compounds

However, comparisons can be drawn with structurally or functionally related compounds from the evidence, such as triethyl phosphite (organophosphorus) and triethanolamine hydrochloride (amine derivative).

Table 1: Comparative Overview of Tri(propan-2-yl)alumane and Related Compounds

Key Differences:

Chemical Class and Reactivity: Tri(propan-2-yl)alumane is a metal alkoxide with strong Lewis acidity, making it effective in catalytic cycles involving hydride transfers . Triethyl phosphite (C₆H₁₅O₃P) is a phosphorus triester, acting as a reducing agent or stabilizer in polymers. Its reactivity centers on phosphorus-mediated nucleophilic substitutions . Triethanolamine hydrochloride (C₆H₁₅NO₃·HCl) is a protonated amine salt, primarily used in pharmaceuticals and cosmetics for its buffering and emulsifying properties .

Applications :

- Aluminum alkoxides are pivotal in asymmetric synthesis, whereas phosphites and amine derivatives are more common in industrial stabilization and formulation processes.

Thermal Stability :

- Aluminum alkoxides like Tri(propan-2-yl)alumane decompose at elevated temperatures to form alumina (Al₂O₃), a property exploited in sol-gel chemistry. Phosphites and amine salts generally exhibit lower thermal stability under oxidative conditions.

Limitations of Available Evidence

The comparisons here are based on functional groups and broad applications rather than experimental data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.